REACTION_CXSMILES
|
[C:1]([OH:8])(=O)[CH2:2][CH2:3][C:4](O)=[O:5].Cl.[C:10](Cl)(=O)[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15]C>>[CH2:11]([CH:10]1[C:4](=[O:5])[CH2:3][CH2:2][C:1]1=[O:8])[CH2:12][CH2:13][CH2:14][CH3:15]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCC)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCC)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
TEMPERATURE
|
Details
|
maintained at −10° C. for 10 hours
|
Duration
|
10 h
|
Type
|
FILTRATION
|
Details
|
The product was subjected to suction filtration
|
Type
|
WASH
|
Details
|
washed with 10% NaCl water and toluene (20 ml×3 times)
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)C1C(CCC1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.05 mol | |
AMOUNT: MASS | 8.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |